Hydrocortisone/Acetic acid

Otitis externa Clinical trial Cure rate

Hydrocortisone/Acetic acid is a fixed-dose combination otic solution containing 1% hydrocortisone and 2% acetic acid in a propylene glycol vehicle. It is indicated for superficial infections of the external auditory canal caused by organisms susceptible to acetic acid, complicated by inflammation.

Molecular Formula C23H34O7
Molecular Weight 422.5 g/mol
CAS No. 67489-69-4
Cat. No. B12776251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone/Acetic acid
CAS67489-69-4
Molecular FormulaC23H34O7
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H30O5.C2H4O2/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-2(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1H3,(H,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
InChIKeyGJKZSRRLOZYBPO-WDCKKOMHSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone/Acetic Acid: Product Overview


Hydrocortisone/Acetic acid is a fixed-dose combination otic solution containing 1% hydrocortisone and 2% acetic acid in a propylene glycol vehicle [1]. It is indicated for superficial infections of the external auditory canal caused by organisms susceptible to acetic acid, complicated by inflammation [1]. The formulation is buffered to pH 2.0–4.0 to optimize antimicrobial activity [1].

Dual Mechanism Antimicrobial (low-pH acetic acid) + anti-inflammatory (hydrocortisone) in a non-aqueous vehicle
Buffered pH pH 2.0–4.0 buffer supports consistent antimicrobial activity for otitis externa research models

Hydrocortisone/Acetic Acid: Substitution Profile


Hydrocortisone/Acetic acid provides a dual mechanism—antimicrobial action via low-pH acetic acid and anti-inflammatory action via hydrocortisone—that is not replicated by single-agent otic formulations [1]. Its non-aqueous, pH 3.0 buffered vehicle is specifically designed to enhance antimicrobial efficacy while minimizing irritation [2]. In clinical practice, substitution with acetic acid alone results in significantly longer symptom duration and lower cure rates [3].

Acetic Acid Monotherapy Lacks hydrocortisone anti-inflammatory component; may not reproduce dual endpoint response observed in combination studies
Alternative Vehicle / pH Unbuffered or aqueous vehicles may shift antimicrobial pH dependency and alter irritation profile in otic models

Hydrocortisone/Acetic Acid: Comparative Evidence


Cure Rate vs. Acetic Acid Monotherapy

In a randomized controlled trial, Hydrocortisone/Acetic acid demonstrated superior clinical outcomes compared to acetic acid alone. At day 14, the odds ratio for cure was 2.4 (95% CI: 1.1–5.3) favoring the combination [1].

Cure Rate vs. Acetic Acid
Head-to-head
OR 2.4 (95% CI 1.1–5.3)
Reported endpoint response comparison
RCT (n=213); day 14 assessment
Otitis externa Clinical trial Cure rate

Symptom Duration vs. Acetic Acid Alone

Hydrocortisone/Acetic acid reduced median symptom duration by 1.0 day compared to acetic acid alone (7.0 vs. 8.0 days) in a randomized controlled trial [1].

Symptom Duration
Head-to-head
1.0 day reduction (7.0 vs 8.0 days)
Supports endpoint-duration assessment
RCT; symptom diary
Otitis externa Symptom duration Comparative effectiveness

Recurrence Rate vs. Acetic Acid Alone

Hydrocortisone/Acetic acid significantly reduced recurrence of symptoms between days 21 and 42 compared to acetic acid alone, with an odds ratio of 0.3 (95% CI: 0.1–0.7) [1].

Recurrence Rate
Head-to-head
OR 0.3 (95% CI 0.1–0.7)
Lower recurrence endpoint observed
Days 21–42 follow-up
Otitis externa Recurrence Comparative effectiveness

Ototoxicity vs. Cortisporin

In isolated cochlear outer hair cell assays, acetic acid with or without hydrocortisone was more cytotoxic than Cortisporin (neomycin/polymyxin B/hydrocortisone) [1]. This indicates a potential ototoxicity concern that should be weighed against the benefit of avoiding neomycin sensitization.

Ototoxicity vs. Cortisporin
Head-to-head
Acetic acid ± HC > Cortisporin in cytotoxicity
Reported cytotoxicity endpoint context
In vitro chinchilla cochlear hair cell assay
Ototoxicity Cochlear hair cells Comparative safety

Cost vs. Ciprodex

Hydrocortisone/Acetic acid 1%/2% (generic) is priced at approximately $15 per 10 mL, compared to $160–$220 for branded ciprofloxacin/dexamethasone 0.3%/0.1% (Ciprodex) for a 7.5–10 mL supply [1].

Cost vs. Ciprodex
Reported
$15 vs $160–$220 (91–93% lower)
Procurement cost context
AAFP 2024 formulary pricing
Cost-effectiveness Procurement Formulary

pH-Optimized Antimicrobial Activity

Hydrocortisone/Acetic acid otic solution is buffered to pH 2.0–4.0, which enhances the antimicrobial activity of acetic acid compared to unbuffered solutions [1]. The USP monograph specifies a pH range of 2.0–4.0 for optimal antimicrobial action [2].

pH-Optimized Antimicrobial
Class-level
Buffered pH 2.0–4.0
Formulation consistency attribute
USP monograph specification
pH optimization Antimicrobial efficacy Formulation stability

Hydrocortisone/Acetic Acid: Application Scenarios


First-Line Otitis Externa Therapy

Hydrocortisone/Acetic acid is indicated for superficial infections of the external auditory canal where both antimicrobial and anti-inflammatory effects are needed [1]. Clinical trial data demonstrate superiority over acetic acid alone in cure rates and symptom duration [2], making it a preferred first-line option in primary care.

Cost-Sensitive Formulary Management

With a generic price of approximately $15 per 10 mL, Hydrocortisone/Acetic acid offers a 91–93% cost reduction compared to branded ciprofloxacin/dexamethasone [3]. This makes it an economically attractive choice for health systems and payers seeking to manage pharmacy budgets without compromising clinical efficacy.

Compounding Pharmacy Reference Standard

Hydrocortisone/Acetic acid otic solution is frequently extemporaneously compounded [4]. The USP monograph defines critical quality attributes including pH (2.0–4.0) and assay specifications [5], providing a standardized reference for compounding pharmacies to ensure product consistency and patient safety.

Ototoxicity & Inner Ear Safety Research

The ototoxicity profile of Hydrocortisone/Acetic acid—shown to be more cytotoxic to cochlear outer hair cells than Cortisporin [6]—makes it a relevant compound in studies investigating the safety of otic preparations, particularly in models of tympanic membrane perforation.

Application
Selection Property
Validation Focus
Otitis externa research models
Dual antimicrobial + anti-inflammatory mechanism
Endpoint response (cure, symptom duration, recurrence)
Cost-effectiveness analysis in procurement
Generic acquisition cost vs. branded fluoroquinolone-steroid
Budget impact and formulary tier placement
Compounding reference standard research
USP monograph pH and assay specifications
Compounded product consistency and release testing
Otic safety / ototoxicity investigation
Cochlear outer hair cell cytotoxicity profile
Ototoxicity risk in tympanic membrane perforation models

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